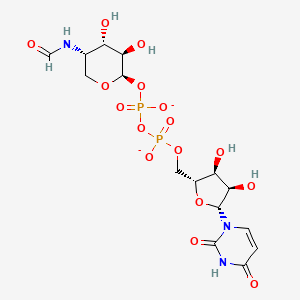
UDP-4-deoxy-4-formamido-beta-L-arabinopyranose(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-4-deoxy-4-formamido-beta-L-arabinopyranose(2-) is dianion of UDP-4-deoxy-4-formamido-beta-L-arabinopyranose arising from deprotonation of the diphosphate function. It is a conjugate base of an UDP-4-deoxy-4-formamido-beta-L-arabinopyranose.
Applications De Recherche Scientifique
Role in Polymyxin Resistance and Lipid A Modification
UDP-4-deoxy-4-formamido-beta-L-arabinopyranose(2-) plays a crucial role in bacterial resistance to polymyxin, an antibiotic, by modifying the lipid A component of the bacterial outer membrane. This modification process involves a series of enzymatic reactions that ultimately lead to the incorporation of 4-amino-4-deoxy-l-arabinose (l-Ara4N) into lipid A. Notably, the enzyme ArnA, which catalyzes the formylation of UDP-l-Ara4N to produce UDP-4-deoxy-4-formamido-beta-L-arabinopyranose(2-), is bifunctional. It's involved in both the oxidative decarboxylation of UDP-glucuronic acid and the formylation of UDP-l-Ara4N, making it crucial for maintaining polymyxin resistance in bacteria like Escherichia coli (Breazeale et al., 2005). The exact structure of the formylated sugar nucleotide generated by ArnA was validated using NMR spectroscopy, emphasizing its role in the biosynthesis of l-Ara4N-modified lipid A (Breazeale et al., 2002). Furthermore, studies on the crystal structure and mechanism of the ArnA enzyme shed light on its transformylase domain, which is integral in the lipid A modification pathway for polymyxin resistance (Gatzeva-Topalova et al., 2005).
Impact on Plant Cell Wall Development
In the plant world, UDP-4-deoxy-4-formamido-beta-L-arabinopyranose(2-) derivatives, particularly UDP-L-arabinofuranose (UDP-Araf), contribute significantly to the formation of plant cell wall polysaccharides. For instance, in rice (Oryza sativa), the enzyme UDP-arabinopyranose mutase (UAM) is pivotal for pollen wall morphogenesis by interconverting UDP-Araf and UDP-L-arabinopyranose (UDP-Arap), impacting the structure and development of the pollen cell wall. This process involves the synthesis of arabinan side chains of rhamnogalacturonan I (RG-I) and is indispensable for reproductive development in plants (Sumiyoshi et al., 2015). The molecular characteristics of plant UDP-arabinopyranose mutases (UAMs) are also an area of research interest, shedding light on their role in cell-wall arabinose incorporation and biosynthetic pathways involving UDP-Arap and UDP-arabinofuranose (UDP-Araf) (Saqib et al., 2019).
Implications in Enzymatic Synthesis and Purification
Researchers have developed methods for the enzymatic synthesis and purification of UDP-beta-l-arabinopyranose, a substrate necessary for the biosynthesis of plant polysaccharides. These methods enable the generation of UDP-L-arabinose, which is crucial in studies concerning the biosynthesis of arabinose-containing polymers in plant cell walls (Pauly et al., 2000).
Propriétés
Nom du produit |
UDP-4-deoxy-4-formamido-beta-L-arabinopyranose(2-) |
|---|---|
Formule moléculaire |
C15H21N3O16P2-2 |
Poids moléculaire |
561.28 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S)-5-formamido-3,4-dihydroxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C15H23N3O16P2/c19-5-16-6-3-30-14(12(24)9(6)21)33-36(28,29)34-35(26,27)31-4-7-10(22)11(23)13(32-7)18-2-1-8(20)17-15(18)25/h1-2,5-7,9-14,21-24H,3-4H2,(H,16,19)(H,26,27)(H,28,29)(H,17,20,25)/p-2/t6-,7+,9-,10+,11+,12+,13+,14+/m0/s1 |
Clé InChI |
QGYFHZBDXXNYAX-RTXATJJPSA-L |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)NC=O |
SMILES canonique |
C1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)NC=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



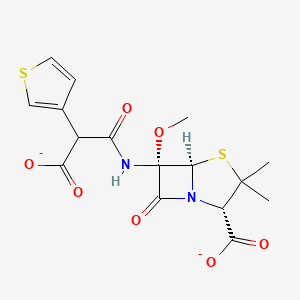
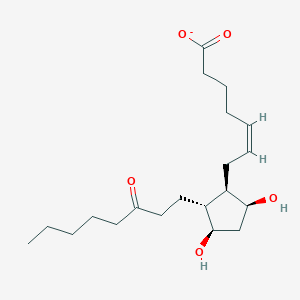
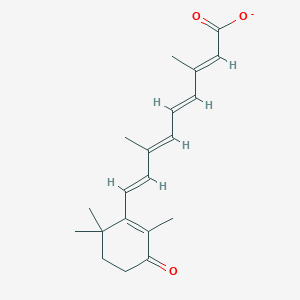
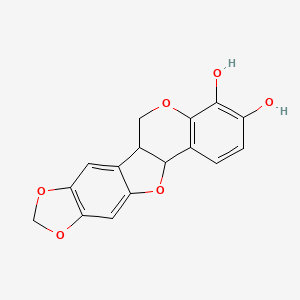
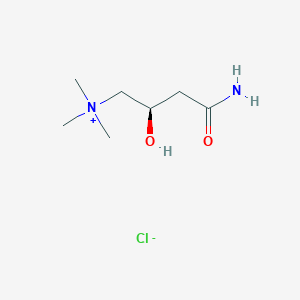
![methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate](/img/structure/B1261600.png)
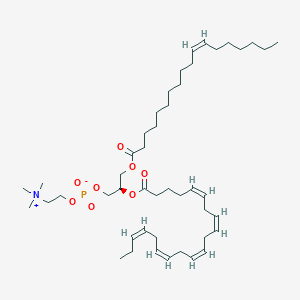
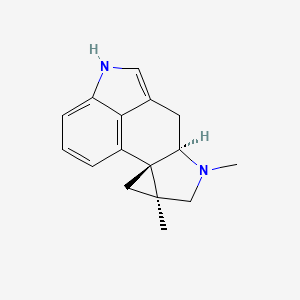
![N-[(6S,7R)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1261605.png)
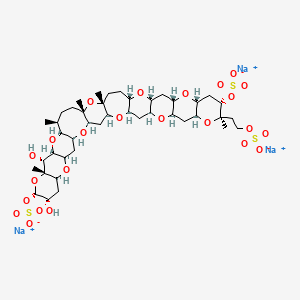
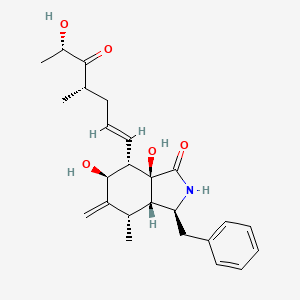
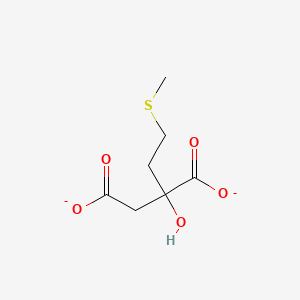
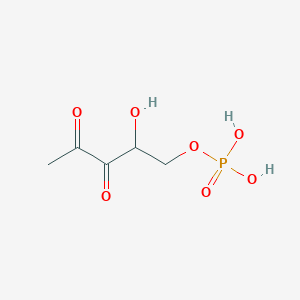
![2-[[2-(2-Cyanophenoxy)-1-oxoethyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1261617.png)